5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxin moiety, a trifluoromethyl group, and a tetrahydropyrazolo[1,5-a]pyrimidine core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxin Moiety: The synthesis begins with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Tetrahydropyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a multi-step process involving the condensation of hydrazine derivatives with suitable diketones or ketoesters, followed by cyclization under acidic or basic conditions.
Formation of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize side reactions and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonates
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols, amines
Substitution Products: Various functionalized derivatives
Scientific Research Applications
Chemistry
In chemistry, 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs and therapeutic agents .
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may exhibit activity against various biological targets, making it a promising lead compound for drug discovery .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxylic acid
- N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides
Uniqueness
Compared to similar compounds, 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid stands out due to its trifluoromethyl group and tetrahydropyrazolo[1,5-a]pyrimidine core. These structural features confer unique chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H14F3N3O4 |
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Molecular Weight |
369.29 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C16H14F3N3O4/c17-16(18,19)13-6-10(21-14-9(15(23)24)7-20-22(13)14)8-1-2-11-12(5-8)26-4-3-25-11/h1-2,5,7,10,13,21H,3-4,6H2,(H,23,24) |
InChI Key |
ISVUEYCLRBXRCI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC(N4C(=C(C=N4)C(=O)O)N3)C(F)(F)F |
Origin of Product |
United States |
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